tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
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Overview
Description
tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Bromination: The next step involves the selective bromination of the tetrahydroisoquinoline core at the desired position using a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted tetrahydroisoquinoline derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of dehalogenated tetrahydroisoquinoline derivatives.
Hydrolysis: Formation of the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The tetrahydroisoquinoline moiety is known to exhibit various pharmacological properties, and the presence of the bromine atom and carbamate group can modulate its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The presence of the bromine atom and carbamate group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(8-chloro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- tert-Butyl N-(8-fluoro-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- tert-Butyl N-(8-iodo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate lies in the presence of the bromine atom, which can participate in various substitution reactions, providing access to a wide range of derivatives. Additionally, the combination of the tetrahydroisoquinoline core and the carbamate group offers a unique scaffold for the development of new compounds with potential biological and industrial applications.
Properties
Molecular Formula |
C15H21BrN2O2 |
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Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-(8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-9-7-12(16)11-8-17-6-5-10(11)13(9)18-14(19)20-15(2,3)4/h7,17H,5-6,8H2,1-4H3,(H,18,19) |
InChI Key |
RSECOGJPYOHKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CNCCC2=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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